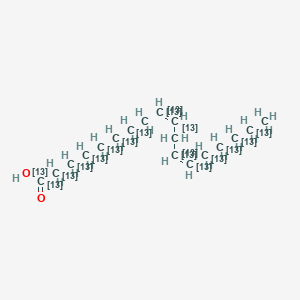

(9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoic acid

描述

亚油酸-13C18 是亚油酸的稳定同位素标记形式,亚油酸是一种常见的植物油、坚果和种子中发现的多不饱和脂肪酸。该化合物用碳-13 标记,碳-13 是碳的稳定同位素,使其在各种科学研究应用中发挥作用。 亚油酸是一种必需的 ω-6 脂肪酸,在维持细胞膜的结构完整性和表皮的透皮水分屏障中起着至关重要的作用 .

作用机制

亚油酸-13C18 通过掺入细胞膜磷脂发挥其作用,从而维持膜流动性和完整性。它还通过影响核因子 κB (NF-κB) 和过氧化物酶体增殖物激活受体 (PPARs) 等转录因子,在基因表达的调节中发挥作用。 这些途径参与各种生理过程,包括炎症、脂质代谢和细胞增殖 .

生化分析

Biochemical Properties

Linoleic acid-13C18 interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with enzymes such as linoleic acid isomerases . These interactions play a crucial role in biochemical reactions involving Linoleic acid-13C18.

Cellular Effects

Linoleic acid-13C18 has significant effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to induce damage in red blood cells and hemoglobin via an oxidative mechanism .

Molecular Mechanism

The molecular mechanism of Linoleic acid-13C18 involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it competes with linoleic acid in the production of arachidonic acid, thus reducing the production of prostaglandins .

Temporal Effects in Laboratory Settings

The effects of Linoleic acid-13C18 change over time in laboratory settings. Studies have shown that the tracer/tracee ratio (TTR) of C18:2n-6 in plasma total lipids was already increased 5 hours after tracer intake . This indicates the product’s stability and its long-term effects on cellular function observed in in vitro or in vivo studies.

Dosage Effects in Animal Models

The effects of Linoleic acid-13C18 vary with different dosages in animal models . For instance, a single bolus of 45 mg U-13C18:2n-6 can be used to study the oxidation of 13C18:2n-6 . Because of the low TTRs for C20:4n-6, a higher dose is recommended for studying the conversion of 13C18:2n-6 into LCPs .

Metabolic Pathways

Linoleic acid-13C18 is involved in several metabolic pathways. It interacts with enzymes or cofactors, and it also affects metabolic flux or metabolite levels . For instance, it is involved in the metabolism of linoleic acid in healthy subjects after intake of a single dose of 13C-linoleic acid .

Transport and Distribution

Linoleic acid-13C18 is transported and distributed within cells and tissues . It could interact with transporters or binding proteins, and

准备方法

合成路线和反应条件

亚油酸-13C18 的制备涉及将碳-13 掺入亚油酸分子中。这可以通过各种合成路线实现,包括在亚油酸生物合成中使用碳-13 标记的前体。 反应条件通常涉及使用二甲亚砜 (DMSO) 和氢氧化钠 (NaOH) 等溶剂,以促进碳-13 同位素的掺入 .

工业生产方法

亚油酸-13C18 的工业生产涉及使用碳-13 标记的前体进行大规模合成。该过程包括从天然来源中提取亚油酸,然后通过化学反应掺入碳-13。 最终产品经过纯化并测试其同位素纯度和化学纯度,以确保其适用于研究应用 .

化学反应分析

反应类型

亚油酸-13C18 会发生各种化学反应,包括氧化反应、还原反应和取代反应。这些反应对于研究亚油酸的代谢途径和生物学功能至关重要。

常见试剂和条件

氧化反应: 亚油酸-13C18 可以使用高锰酸钾 (KMnO4) 或过氧化氢 (H2O2) 等试剂在酸性或碱性条件下氧化。

还原反应: 还原反应可以使用氢化铝锂 (LiAlH4) 或硼氢化钠 (NaBH4) 等试剂在无水溶剂中进行。

主要形成的产物

从这些反应中形成的主要产物包括亚油酸的各种氧化、还原和取代衍生物。 这些衍生物有助于研究亚油酸在生物系统中的生化和生理效应 .

科学研究应用

亚油酸-13C18 具有广泛的科学研究应用,包括:

化学: 用作分析标准,用于使用气相色谱-质谱法 (GC-MS) 和液相色谱-质谱法 (LC-MS) 等技术对各种样品中的亚油酸进行定量.

生物学: 用于代谢研究,以追踪亚油酸在生物系统中的掺入和代谢。

医学: 研究其在维持皮肤健康和预防特应性皮炎和银屑病等疾病中的作用。

相似化合物的比较

亚油酸-13C18 由于其稳定同位素标记而独一无二,这使得能够在研究中进行精确的追踪和定量。类似的化合物包括:

亚油酸: 亚油酸的非标记形式,常见于膳食来源。

亚麻酸-13C18: 另一种稳定同位素标记的脂肪酸,是存在于植物油中的 ω-3 脂肪酸。

油酸-13C18: 一种稳定同位素标记的单不饱和脂肪酸,用于类似的研究应用.

这些化合物具有相似的结构特征,但在不饱和程度和特定的生物学功能方面有所不同。

生物活性

(9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoic acid is a polyunsaturated fatty acid (PUFA) that has garnered attention for its potential biological activities and therapeutic applications. This article delves into its biological properties based on recent research findings.

Chemical Structure and Properties

The compound is also known as linoleic acid , characterized by its two double bonds at the 9th and 12th carbon positions. Its molecular formula is , and it is classified as an essential fatty acid necessary for human health. Linoleic acid cannot be synthesized by the body and must be obtained through diet.

| Property | Value |

|---|---|

| Molecular Weight | 280.45 g/mol |

| IUPAC Name | (9Z,12Z)-octadeca-9,12-dienoic acid |

| CAS Number | 60-33-3 |

| Solubility | Soluble in organic solvents |

| Essential Fatty Acid | Yes |

1. Anti-inflammatory Properties

Linoleic acid has been shown to exert anti-inflammatory effects. It modulates the production of pro-inflammatory cytokines and may influence the resolution of inflammation. A study demonstrated that linoleic acid can inhibit the expression of cyclooxygenase (COX) enzymes involved in inflammatory processes .

2. Role in Cardiovascular Health

The consumption of linoleic acid has been associated with improved cardiovascular health. Research indicates that it helps lower LDL cholesterol levels and may reduce the risk of heart disease. A meta-analysis found that higher intake of linoleic acid correlates with a lower risk of coronary heart disease .

3. Potential Anti-cancer Effects

Emerging studies suggest that linoleic acid may have anti-cancer properties. It has been observed to induce apoptosis in certain cancer cell lines and inhibit tumor growth in animal models. For instance, a study indicated that linoleic acid could reduce the proliferation of cervical cancer cells by modulating cell cycle regulators .

Linoleic acid's biological activity is largely attributed to its role as a precursor for bioactive lipids such as prostaglandins and leukotrienes. These metabolites are crucial in mediating various physiological responses including inflammation and cell signaling.

Table 2: Metabolites Derived from Linoleic Acid

| Metabolite | Function |

|---|---|

| Prostaglandins | Regulate inflammation and pain |

| Leukotrienes | Involved in immune response |

| Hydroxy fatty acids | Modulate cell signaling pathways |

Case Studies

Case Study 1: Linoleic Acid and Inflammation

A clinical trial investigated the effects of dietary linoleic acid on inflammatory markers in patients with rheumatoid arthritis. Results showed significant reductions in C-reactive protein (CRP) levels among participants consuming higher amounts of linoleic acid .

Case Study 2: Dietary Intake and Cancer Risk

A cohort study explored the relationship between dietary linoleic acid intake and breast cancer risk. Findings suggested that higher linoleic acid consumption was associated with a reduced risk of developing breast cancer among postmenopausal women .

属性

IUPAC Name |

(9Z,12Z)-(1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16,17,18-13C18)octadeca-9,12-dienoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h6-7,9-10H,2-5,8,11-17H2,1H3,(H,19,20)/b7-6-,10-9-/i1+1,2+1,3+1,4+1,5+1,6+1,7+1,8+1,9+1,10+1,11+1,12+1,13+1,14+1,15+1,16+1,17+1,18+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHQOLUKZRVURQ-AZEGGMGZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH3][13CH2][13CH2][13CH2][13CH2]/[13CH]=[13CH]\[13CH2]/[13CH]=[13CH]\[13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13CH2][13C](=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。